A Technical Guide to 2-Methyl-1-(pyrazin-2-yl)piperazine: Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 2-Methyl-1-(pyrazin-2-yl)piperazine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The confluence of pyrazine and piperazine moieties in a single molecular framework represents a promising avenue in medicinal chemistry. Both heterocycles are well-established pharmacophores, integral to the structure of numerous clinically significant drugs.[1] Pyrazine derivatives are noted for their roles in antitumor, antibiotic, and diuretic agents, while the piperazine scaffold is a cornerstone in the development of antipsychotic, antidepressant, and anxiolytic therapies. This guide provides a comprehensive technical overview of 2-methyl-1-(pyrazin-2-yl)piperazine, a molecule at the intersection of these two important chemical classes. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and the foundational chemistry of its constituent parts to project its properties, synthesis, and potential applications in drug discovery.
Part 1: Nomenclature and Chemical Identity
IUPAC Name and Synonyms
The formal IUPAC name for the compound is 2-methyl-1-(pyrazin-2-yl)piperazine .
Currently, there are no widely recognized synonyms for this compound in major chemical databases. For clarity and precision in scientific communication, the use of the IUPAC name is strongly recommended.
Structural Elucidation
The molecule consists of a pyrazine ring linked at the 2-position to the nitrogen at position 1 of a 2-methylpiperazine ring. The methyl group substitution on the piperazine ring introduces a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers.
Part 2: Physicochemical Properties
| Property | Value (Predicted) |
| Molecular Formula | C₉H₁₄N₄ |
| Molecular Weight | 178.23 g/mol |
| Monoisotopic Mass | 178.12184 Da |
| Topological Polar Surface Area (TPSA) | 41.1 Ų |
| XLogP3 | -0.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
These properties are calculated based on the chemical structure and are provided as estimates.
Part 3: Synthesis and Methodologies
A plausible and efficient synthesis of 2-methyl-1-(pyrazin-2-yl)piperazine can be designed based on established methods for the synthesis of N-arylpiperazines. A common and effective approach is the nucleophilic aromatic substitution (SNAAr) reaction.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
This synthesis involves the reaction of 2-chloropyrazine with 2-methylpiperazine. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the chlorine atom for nucleophilic displacement by the secondary amine of the piperazine.
Experimental Protocol:
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Reaction Setup: To a solution of 2-methylpiperazine (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 equivalents).
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Addition of Reactant: While stirring the mixture, add 2-chloropyrazine (1.0 equivalent) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-methyl-1-(pyrazin-2-yl)piperazine.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed Synthesis of 2-Methyl-1-(pyrazin-2-yl)piperazine.
Part 4: Potential Applications in Drug Development
The structural combination of a pyrazine and a methylpiperazine moiety suggests a rich pharmacological potential for 2-methyl-1-(pyrazin-2-yl)piperazine. Both parent scaffolds are prevalent in a multitude of therapeutic agents.[1][2]
Central Nervous System (CNS) Activity
Many arylpiperazine derivatives exhibit significant activity at various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. This makes them valuable scaffolds for developing treatments for psychiatric and neurological disorders.
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Antipsychotic Potential: The piperazine moiety is a common feature in both typical and atypical antipsychotic drugs.
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Antidepressant and Anxiolytic Potential: Arylpiperazines are known to act as ligands for various serotonin receptor subtypes, which are key targets in the treatment of depression and anxiety.
Anticancer Activity
Pyrazine derivatives have been extensively investigated for their potential as anticancer agents.[3] The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and other interactions with biological targets, such as protein kinases, which are often dysregulated in cancer. The addition of the piperazine group can enhance solubility and modulate the pharmacokinetic profile of the molecule.
Antimicrobial and Other Activities
Both pyrazine and piperazine derivatives have been reported to possess antimicrobial, antifungal, and antitubercular properties.[2] This suggests that 2-methyl-1-(pyrazin-2-yl)piperazine could serve as a lead compound for the development of new anti-infective agents.
Logical Relationship of Structural Moieties to Potential Pharmacological Activity:
Caption: Structure-Activity Relationship.
Conclusion
2-Methyl-1-(pyrazin-2-yl)piperazine is a novel chemical entity with significant potential for drug discovery and development. While direct experimental data is currently sparse, its structural components suggest a high likelihood of biological activity, particularly in the areas of CNS disorders, oncology, and infectious diseases. The synthetic route outlined in this guide is robust and should be readily adaptable for the preparation of this compound and its analogues for further investigation. Future research should focus on the stereoselective synthesis of the (R)- and (S)-enantiomers and their comprehensive pharmacological profiling to fully elucidate their therapeutic potential.
References
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- Joshi, A., et al. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry, 24(12), 5555-5559.
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Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate. Retrieved from [Link]
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